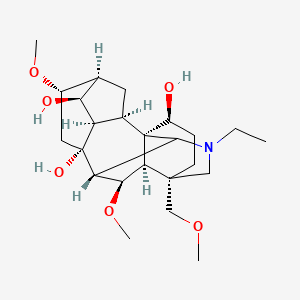

Bullatine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neolina es un alcaloide diterpénico con la fórmula molecular C24H39NO6. Se aísla principalmente de varias especies de la planta Aconitum, como Aconitum carmichaelii y Aconitum flavum . Neolina es conocida por su actividad biológica, particularmente su capacidad para inhibir las corrientes del canal de sodio voltaje-dependiente Nav1.7, lo que la convierte en una posible candidata para el tratamiento del dolor neuropático .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Neolina se puede sintetizar a través de varias reacciones químicas que involucran la planta Aconitum. La ruta sintética generalmente implica la extracción del compuesto de las raíces de la planta, seguida de procesos de purificación como la cromatografía . Las condiciones de reacción a menudo incluyen el uso de solventes como cloroformo, diclorometano, acetato de etilo y acetona .

Métodos de producción industrial: La producción industrial de neolina implica la extracción a gran escala de las raíces de la planta Aconitum. El proceso incluye el secado del material vegetal, la molienda en un polvo fino y luego el uso de solventes para extraer los alcaloides. El extracto se purifica luego para aislar neolina .

Análisis De Reacciones Químicas

Tipos de reacciones: Neolina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para estudiar sus propiedades .

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno se pueden utilizar para oxidar neolina.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio son agentes reductores comunes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de neolina con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

Bullatine B is classified as a diterpenoid alkaloid. Its structure allows it to interact with various biological pathways, primarily through modulation of neurotransmitter systems and inflammatory responses. Research indicates that this compound exhibits lower toxicity compared to other alkaloids from the same family, making it a candidate for therapeutic use.

Pain Management

- Neuropathic Pain : Studies have shown that this compound can significantly reduce pain hypersensitivity in various animal models. In experiments involving spinal nerve ligation and inflammatory pain models, this compound demonstrated an efficacy range of 45-70% inhibition of mechanical allodynia and thermal hyperalgesia. The half-effective doses for subcutaneous injection ranged from 0.9 to 1.9 mg/kg .

- Mechanism of Action : The analgesic effects are attributed to the stimulation of dynorphin A expression in spinal microglia. This modulation suggests that this compound may enhance endogenous pain control mechanisms without the severe side effects associated with traditional analgesics .

Anti-Inflammatory Effects

- Inflammatory Response : Recent studies indicate that this compound can inhibit inflammatory responses in activated microglial cells and macrophages. It has been shown to downregulate pro-inflammatory cytokines through the ROS/JNK/NF-κB signaling pathway, providing a theoretical basis for its clinical application in treating inflammatory conditions .

- In Vitro Studies : In laboratory settings, this compound exhibited significant anti-inflammatory effects when tested on lipopolysaccharide-activated cells, leading to decreased levels of inflammatory markers .

Neuroprotective Properties

Summary of Findings

| Application | Description | Efficacy/Results |

|---|---|---|

| Pain Management | Reduces pain hypersensitivity in neuropathic models | 45-70% inhibition; effective doses 0.9-1.9 mg/kg |

| Anti-Inflammatory | Inhibits pro-inflammatory cytokines in microglial cells | Downregulation via ROS/JNK/NF-κB pathway |

| Neuroprotection | Potential protective effects against neurodegeneration | Modulation of neuroinflammatory processes |

Mecanismo De Acción

Neolina ejerce sus efectos al dirigirse al canal de sodio voltaje-dependiente Nav1.7. Este canal es crucial para la transmisión de las señales de dolor en el sistema nervioso. Al inhibir este canal, neolina puede reducir la sensación de dolor, convirtiéndola en un posible agente terapéutico para el dolor neuropático . Las vías moleculares involucradas incluyen la modulación del flujo de iones sodio, lo que afecta la excitabilidad de las neuronas .

Compuestos similares:

Aconitina: Otro alcaloide diterpénico de la planta Aconitum, conocido por sus propiedades analgésicas.

Mesaconina: Un componente cardioactivo de Aconitum carmichaelii, utilizado por sus efectos cardiotonicos.

Bullatina B: Similar en estructura a neolina, con posibles propiedades neuroprotectoras.

Singularidad de Neolina: Neolina es única debido a su inhibición específica del canal de sodio Nav1.7, que no es un objetivo común para muchos otros alcaloides diterpénicos. Esta especificidad la hace particularmente valiosa para la investigación sobre terapias de control del dolor .

En conclusión, neolina es un compuesto versátil con un potencial significativo en varios campos científicos y médicos. Sus propiedades únicas y su mecanismo de acción específico la convierten en un tema valioso para la investigación en curso.

Comparación Con Compuestos Similares

Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties.

Mesaconine: A cardioactive component from Aconitum carmichaelii, used for its cardiotonic effects.

Bullatine B: Similar in structure to neoline, with potential neuroprotective properties.

Uniqueness of Neoline: Neoline is unique due to its specific inhibition of the Nav1.7 sodium channel, which is not a common target for many other diterpene alkaloids. This specificity makes it particularly valuable for research into pain management therapies .

Actividad Biológica

Bullatine B, a compound derived from certain plant species, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its unique functional groups that contribute to its biological activity. The structure influences its interactions with biological targets, which are crucial for understanding its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the modulation of reactive oxygen species (ROS) and Jun N-terminal kinase (JNK) signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells is a focal point for further research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Study on Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models. The mechanism was linked to the inhibition of the ROS/JNK pathway, suggesting a therapeutic potential in inflammatory diseases.

- Cytotoxic Effects on Cancer Cells : In another study, this compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The compound induced apoptosis at concentrations that were not toxic to normal cells, highlighting its selective action against cancerous tissues.

- Antioxidant Capacity Assessment : The antioxidant capacity of this compound was evaluated using various assays, showing effective scavenging activity against different radicals. This property may contribute to its protective effects in oxidative stress-related conditions.

Propiedades

Fórmula molecular |

C24H39NO6 |

|---|---|

Peso molecular |

437.6 g/mol |

Nombre IUPAC |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |

Clave InChI |

XRARAKHBJHWUHW-QVUBZLTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Sinónimos |

neoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.